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Compound of Interest

Compound Name: mi375

Cat. No.: B1193237

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML375, a selective
M5 muscarinic acetylcholine receptor (MAChR) negative allosteric modulator (NAM), in
preclinical cocaine self-administration studies. The following protocols and data are
synthesized from published research to guide the design and execution of similar experiments.

Introduction

Cocaine use disorder remains a significant public health issue with no FDA-approved
pharmacotherapies.[1] The M5 muscarinic acetylcholine receptor has emerged as a promising
therapeutic target due to its role in modulating the mesolimbic dopamine system, a key circuit
in drug reward and reinforcement.[1][2] ML375 is a potent and selective M5 NAM that has been
shown to attenuate cocaine self-administration in animal models, suggesting its potential as a
novel treatment for cocaine addiction.[1][3] These notes provide detailed methodologies for
utilizing ML375 in rat models of cocaine self-administration.

Data Presentation

The following tables summarize the quantitative effects of ML375 on cocaine self-
administration under both fixed-ratio and progressive-ratio schedules of reinforcement.

Table 1: Effect of ML375 on Cocaine Self-Administration under a Fixed-Ratio 10 (FR10)
Schedule
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ML375 Dose (mgl/kg, i.p.)

Cocaine Dose

Mean Cocaine Infusions (*

(mgl/kglinfusion) SEM)

Vehicle 0.1 152+23
10 0.1 10.1+1.8
30 0.1 6.5 £ 1.5
Vehicle 0.25 258+3.1
10 0.25 18.3+25
30 0.25 121+2.0
Vehicle 0.5 185+22
10 0.5 11.7+1.9*
30 0.5 7916

*p < 0.05, **p < 0.01 compared to vehicle treatment at the same cocaine dose. Data

synthesized from published findings.

Table 2: Effect of ML375 on Cocaine Self-Administration under a Progressive-Ratio (PR)

Schedule

ML375 Dose (mgl/kg, i.p.)

Cocaine Dose

Mean Breakpoint (+ SEM)

(mgl/kglinfusion)
Vehicle 0.25 284+4.1
10 0.25 19.7+£35
30 0.25 13.2 + 2.8**
Vehicle 0.5 456 £5.8
10 0.5 31.5+4.9
30 0.5 22.1 £ 4.2%
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*p < 0.05, **p < 0.01 compared to vehicle treatment at the same cocaine dose. Data
synthesized from published findings.

Experimental Protocols
Animals

e Species: Male Sprague-Dawley rats
¢ Weight: 250-300 g at the start of the experiment.

e Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-
hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for
the experimental design.

Surgical Procedure: Intravenous Catheterization

Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous
catheters.

e Anesthesia: Isoflurane (2-3% in oxygen) is a commonly used anesthetic.

o Catheter Preparation: Catheters are typically constructed from Silastic or polyurethane
tubing attached to a guide cannula.

e Surgical Steps:

[¢]

Anesthetize the rat and shave the area over the jugular vein and the dorsal scapular
region.

o Make a small incision over the right jugular vein and carefully dissect the vein from the
surrounding tissue.

o Insert the catheter into the jugular vein, advancing the tip towards the right atrium.
o Secure the catheter to the vein with silk sutures.

o Tunnel the external portion of the catheter subcutaneously to exit at the dorsal scapular
region.
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o Anchor the cannula to the underlying muscle tissue with sutures and close the incisions.

o Post-Operative Care:

o Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and antibiotic (e.qg.,
cefazolin, 20 mg/kg, i.v.) for several days following surgery.

o Flush the catheters daily with heparinized saline (10-30 U/mL) to maintain patency.

o Allow a recovery period of at least 5-7 days before starting behavioral experiments.

Cocaine Self-Administration Apparatus

o Standard operant conditioning chambers equipped with two levers (active and inactive), a
stimulus light above the active lever, and an infusion pump.

e The chamber is housed within a sound-attenuating cubicle to minimize external
disturbances.

e The rat's catheter is connected to the infusion pump via a protected tether and a liquid
swivel, allowing for free movement within the chamber.

Behavioral Procedures

a. Acquisition of Cocaine Self-Administration:
¢ Drug Solution: Cocaine hydrochloride is dissolved in sterile 0.9% saline.
e Training Schedule:

o Initially, rats are trained on a fixed-ratio 1 (FR1) schedule, where each press on the active
lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the
simultaneous illumination of the stimulus light for a short duration (e.g., 5 seconds).

o Atimeout period (e.g., 20 seconds) follows each infusion, during which lever presses are
recorded but have no scheduled consequences.

o Presses on the inactive lever are recorded but do not result in any programmed event.
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o Training sessions are typically 2 hours in duration and are conducted daily.

o Acquisition is generally considered stable when the rat consistently self-administers a
stable number of infusions per session with a clear preference for the active lever.

. Fixed-Ratio (FR) Schedule Testing:

Once stable self-administration is achieved, the response requirement can be increased to a
higher FR schedule (e.g., FR5 or FR10) to assess the reinforcing efficacy of cocaine under a
stable workload.

To evaluate the effect of ML375, rats are pretreated with the compound or vehicle prior to the
self-administration session.

. Progressive-Ratio (PR) Schedule Testing:

A PR schedule is used to measure the motivation to self-administer cocaine, where the
number of lever presses required for each subsequent infusion increases progressively.

The "breakpoint" is the highest ratio completed before the rat ceases to respond for a set
period (e.g., 1 hour).

Pretreatment with ML375 or vehicle is administered before the PR session to assess its

impact on the motivation to obtain cocaine.

ML375 Formulation and Administration

o Formulation: ML375 can be prepared for intraperitoneal (i.p.) injection by dissolving it in a
vehicle solution. A common vehicle is a mixture of 10% Tween 80 in sterile water or saline.
The solution should be sonicated to ensure complete dissolution.

» Dose Range: Effective doses in rats for reducing cocaine self-administration are typically in
the range of 10-30 mg/kg, i.p.[1]

e Administration: Administer the ML375 solution via i.p. injection 30-60 minutes prior to the
start of the self-administration session.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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